molecular formula C6H5ClN2 B1254729 (4-Chlorophenyl)diazene CAS No. 159617-65-9

(4-Chlorophenyl)diazene

Cat. No.: B1254729
CAS No.: 159617-65-9
M. Wt: 140.57 g/mol
InChI Key: WTVODLJOVVVSCH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Chlorophenyl)diazene can be synthesized through a diazotization reaction. The process involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis of 4-chlorophenyldiazene follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.

Chemical Reactions Analysis

Types of Reactions: (4-Chlorophenyl)diazene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed:

    Reduction: 4-chloroaniline.

    Oxidation: 4-chloronitrobenzene.

    Substitution: Various substituted azobenzenes depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)diazene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorophenyldiazene involves its ability to undergo reversible isomerization between its trans and cis forms. This property is exploited in various applications, such as molecular switches and sensors. The compound can interact with specific molecular targets, altering their conformation and activity. The pathways involved in these interactions are still under investigation, but they are believed to involve changes in the electronic structure of the compound .

Comparison with Similar Compounds

  • 4-Chlorophenylacetic acid
  • 4-Methoxyphenylacetic acid
  • 4-Fluorophenylacetic acid
  • 2-Chlorophenylacetic acid

Comparison: (4-Chlorophenyl)diazene is unique due to its diazene group, which imparts distinct chemical properties compared to other similar compounds. While 4-chlorophenylacetic acid and its derivatives are primarily used in the synthesis of pharmaceuticals and agrochemicals, 4-chlorophenyldiazene’s applications are more diverse, spanning chemistry, biology, and industry .

Properties

CAS No.

159617-65-9

Molecular Formula

C6H5ClN2

Molecular Weight

140.57 g/mol

IUPAC Name

(4-chlorophenyl)diazene

InChI

InChI=1S/C6H5ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4,8H

InChI Key

WTVODLJOVVVSCH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=N)Cl

Canonical SMILES

C1=CC(=CC=C1N=N)Cl

Synonyms

4-chlorophenyldiazene

Origin of Product

United States

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